2,4-DIETHYL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIETHYL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a thiophene ring fused with a triazolo-pyrimidine moiety, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-DIETHYL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .
Industrial Production Methods: Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process is optimized to ensure high yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazolo-pyrimidine moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl group attached to the triazolo-pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-DIETHYL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The triazolo-pyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo-pyrimidine structure and exhibit comparable biological activities.
1,2,4-Triazole-containing scaffolds: These compounds are widely used in pharmaceuticals and have similar pharmacological properties.
Uniqueness: 2,4-DIETHYL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE is unique due to its specific combination of a thiophene ring with a triazolo-pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17N5O5S |
---|---|
Molecular Weight |
403.4g/mol |
IUPAC Name |
diethyl 3-methyl-5-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C17H17N5O5S/c1-4-26-15(24)10-9(3)11(16(25)27-5-2)28-14(10)20-13(23)12-19-17-18-7-6-8-22(17)21-12/h6-8H,4-5H2,1-3H3,(H,20,23) |
InChI Key |
UHJWIKHWWBDOIA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN3C=CC=NC3=N2 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.